molecular formula C7H9F2N3O B7882709 (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

Cat. No.: B7882709
M. Wt: 189.16 g/mol
InChI Key: DIIWCRIQJXTOEN-IZZDOVSWSA-N
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Description

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids, hypervalent iodine compounds

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The difluoroethanone group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is unique due to the combination of the pyrazole ring, difluoroethanone group, and oxime functionality. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

(NE)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWCRIQJXTOEN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=NO)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C(=N\O)/C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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